methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
CAS No.: 1040632-90-3
Cat. No.: VC11931805
Molecular Formula: C26H20N4O3S
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-90-3 |
|---|---|
| Molecular Formula | C26H20N4O3S |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | methyl 2-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C26H20N4O3S/c1-33-26(32)20-10-4-5-12-21(20)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)19-11-6-8-17-7-2-3-9-18(17)19/h2-15H,16H2,1H3,(H,28,31) |
| Standard InChI Key | WPDPPCSSQGKNQY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient characteristics.
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Naphthalen-1-yl group: A fused bicyclic aromatic system providing hydrophobicity and π-π stacking capabilities.
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Benzoate ester: A methyl ester-substituted benzene ring offering sites for hydrolytic modification.
The connectivity of these groups is defined by a sulfanylacetamido linker (-S-CH2-CONH-), which bridges the pyrazolo[1,5-a]pyrazine core and the benzoate ester.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.5 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
| InChI Key | WPDPPCSSQGKNQY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 123 Ų (estimated) |
The compound’s hydrophobicity is influenced by the naphthalene group, while the ester and amide functionalities enhance solubility in polar aprotic solvents.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate involves three critical stages:
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Pyrazolo[1,5-a]pyrazine Core Formation:
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Sulfanylacetamido Linker Installation:
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Thiol-ene reaction between 2-mercaptoacetamide and a brominated pyrazolo[1,5-a]pyrazine intermediate.
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Benzoate Ester Functionalization:
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Esterification of 2-aminobenzoic acid with methanol, followed by amide coupling to the sulfanylacetamido intermediate.
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Optimization Challenges
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Yield Limitations: The multi-step process results in cumulative yield losses, particularly during the Suzuki-Miyaura coupling (≈60% yield).
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Purification: Chromatographic separation is required to isolate the final product due to byproducts from incomplete couplings.
Materials Science Applications
Organic Electronics
The naphthalene and pyrazine moieties enable charge transport in organic semiconductors. Thin films of related compounds exhibit hole mobilities of , suitable for OLEDs.
Metal-Organic Frameworks (MOFs)
The sulfur and nitrogen atoms in the sulfanylacetamido group can coordinate to metal ions, facilitating MOF synthesis for gas storage applications.
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